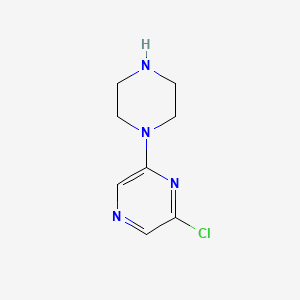

2-氯-6-(1-哌嗪基)吡嗪

描述

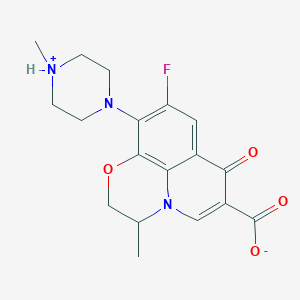

“2-Chloro-6-(1-piperazinyl)pyrazine” is an organic compound that belongs to the class of n-arylpiperazines . It has a CAS Number of 64022-27-1 and a molecular weight of 198.65 . It is also known as MK212 CPD or CPP .

Synthesis Analysis

While specific synthesis methods for “2-Chloro-6-(1-piperazinyl)pyrazine” were not found in the search results, a general method for synthesizing similar piperazine derivatives involves alkyne–azide 1,3-dipolar cycloaddition .

Molecular Structure Analysis

The InChI code for “2-Chloro-6-(1-piperazinyl)pyrazine” is 1S/C8H11ClN4/c9-7-5-11-6-8 (12-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 . This indicates that the compound has a pyrazine ring with a chlorine atom and a piperazine ring attached to it.

Physical And Chemical Properties Analysis

“2-Chloro-6-(1-piperazinyl)pyrazine” is a white to off-white powder that is soluble in DMSO .

科学研究应用

Serotonin Receptor Agonist

MK-212 is an agonist of the serotonin (5-HT) receptor subtype 5-HT2C . It has an EC50 value of 0.028 µM in a calcium mobilization assay . This means that MK-212 has a high affinity for the 5-HT2C receptor, making it a potential candidate for research in neurological disorders where these receptors are implicated.

Anxiogenic Effects

Research has shown that MK-212 increases anxiety in animal models . The anxiogenic-like profile of 5-HT2 receptor activation by MK-212 is prevented by the blockade of 5-HT2 receptors within the basolateral nucleus of the amygdala (BLA), which does not have an effect by itself upon basal anxiety levels triggered by the elevated plus-maze . This suggests that MK-212 could be used in research to better understand the neurochemical basis of anxiety.

Effects on Locomotor Activity

MK-212 has been found to decrease locomotor activity . This effect is particularly pronounced at higher doses of the compound . This could make MK-212 a useful tool in studying the neural circuits involved in motor control and how they are modulated by serotonin.

Food Intake Reduction

MK-212 has been found to reduce food intake in fasted rats . This suggests that MK-212, or other compounds that act on the 5-HT2C receptor, could be of interest in research related to eating disorders or obesity.

Thermoelectric Applications

MK-212 is also mentioned in the context of Zintl-phase compounds, which hold immense potential for thermoelectric applications . Although the specific role of MK-212 in this context is not clear from the available information, it suggests that the compound could have interesting physical properties that warrant further investigation.

Cocaine-seeking Behavior

MK-212 has been found to reduce cocaine-primed reinstatement of cocaine-seeking behavior . This suggests that MK-212 could be a useful tool in studying the neurobiology of addiction and in developing potential treatments for cocaine addiction.

作用机制

Target of Action

MK-212 is primarily a serotonin agonist . This means that it binds to and activates serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in mood regulation, and serotonin receptors are the primary targets of many antidepressant and antipsychotic medications .

Mode of Action

As a serotonin agonist, MK-212 mimics the action of serotonin by binding to serotonin receptors, particularly the 5-HT1C and 5-HT2 subtypes . This binding stimulates the receptors, triggering a series of events within the cell that lead to the observed effects of the compound .

Biochemical Pathways

Upon activation by MK-212, the serotonin receptors can trigger several downstream effects. One of the key pathways involves the stimulation of phosphoinositide hydrolysis in the cerebral cortex . This biochemical process plays a crucial role in signal transduction, helping to transmit the signal from the activated receptor to other parts of the cell .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier, allowing it to exert its effects directly on the brain .

Result of Action

The activation of serotonin receptors by MK-212 can lead to a variety of effects. For instance, it has been found to promote the secretion of serum prolactin and cortisol in humans . These hormones play roles in stress response, immune function, and various other physiological processes .

安全和危害

属性

IUPAC Name |

2-chloro-6-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAWPFJGFFNXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61655-58-1 (mono-hydrochloride) | |

| Record name | 6-Chloro-2-(1-piperazinyl)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80214007 | |

| Record name | MK 212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64022-27-1 | |

| Record name | 2-Chloro-6-(1-piperazinyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64022-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(1-piperazinyl)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-212 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12111 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 64022-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MK 212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-212 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62C3N7238U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of MK-212?

A1: MK-212 primarily acts as an agonist at serotonin receptors, particularly 5-HT2C and 5-HT2B subtypes. [, , , , , , , , , , , , , ] It exerts its effects by binding to these receptors and mimicking the action of serotonin, leading to various downstream signaling events.

Q2: Does MK-212 affect hormone secretion?

A2: Yes, MK-212 has been shown to influence various hormone levels. For instance, it increases plasma levels of adrenocorticotropic hormone, prolactin, and oxytocin. [] It also elevates plasma renin concentration but only after pretreatment with desipramine, a norepinephrine uptake blocker. [] Additionally, MK-212 stimulates the release of α-melanocyte-stimulating hormone, which is blocked by pretreatment with a dopamine agonist, suggesting an interaction between dopaminergic and serotonergic systems in regulating this hormone. []

Q3: How does MK-212 impact drinking behavior?

A3: Intracerebroventricular administration of MK-212 significantly reduces water intake in water-deprived rats. [] This effect is likely mediated through 5-HT receptors in the periventricular hypothalamus. [] MK-212 also reduces drinking behavior induced by angiotensin II and carbachol, with a more pronounced effect on the cholinergic agonist. [] These findings suggest the involvement of the central serotonergic system in modulating thirst and drinking behavior.

Q4: What is the molecular formula and weight of MK-212?

A4: The molecular formula of MK-212 is C8H9ClN4, and its molecular weight is 196.65 g/mol.

Q5: Is there any spectroscopic data available for MK-212?

A5: While the provided research papers do not offer detailed spectroscopic data, structural information can be found in chemical databases like PubChem and ChemSpider.

Q6: Is there information on the material compatibility and stability of MK-212?

A6: The provided research articles primarily focus on the pharmacological aspects of MK-212 and do not provide data on its material compatibility or stability under various conditions.

Q7: Does MK-212 possess any catalytic properties or find applications in catalysis?

A7: The research papers provided do not indicate any catalytic properties or applications of MK-212. Its primary focus is its interaction with serotonin receptors and its subsequent pharmacological effects.

Q8: How do structural modifications to MK-212 affect its activity, potency, and selectivity?

A8: While the provided research primarily focuses on the effects of MK-212 itself, some studies use related compounds to explore SAR. For example, the relative efficacies of piperazine derivatives at 5-HT2 and 5-HT1C receptors were investigated, revealing differences in agonist and antagonist properties based on subtle structural variations. [, ] Further research focusing on the SAR of MK-212 would be valuable in designing more selective and potent compounds targeting specific serotonin receptor subtypes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)

![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)